molecular formula C10H17ClN2 B151963 4-tert-Butylphenylhydrazine hydrochloride CAS No. 128231-55-0

4-tert-Butylphenylhydrazine hydrochloride

Cat. No. B151963
M. Wt: 200.71 g/mol
InChI Key: VTESCYNPUGSWKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps and the use of tert-butylhydrazine as a starting material or intermediate. For example, the synthesis of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was achieved through several steps starting from 1-tert-butylhydrazine . Similarly, other compounds such as 4-tert-Butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride were synthesized by reacting specific ketones with thiourea . These methods could potentially be adapted for the synthesis of 4-tert-Butylphenylhydrazine hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography. For instance, the crystal structure of 4-tert-Butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was elucidated, revealing a twisted boat conformation of the thiazine ring system . The molecular structure is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The reactivity of tert-butylphenyl compounds can be complex. For example, the reaction of 4-hydroxy-3,5-di-tert-butylbenzylhydrazine with β-chloroethyl isocyanate led to an unusual cyclization product . These reactions are often studied to understand the mechanisms and to develop new synthetic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenyl compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric hindrance and affect the compound's reactivity and solubility. The crystal structure of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one showed inter- and intramolecular hydrogen bond interactions, which can stabilize the structure and influence its properties .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Xu, Yu, Xu, Zhang, and Zhai (2006) demonstrated the synthesis of a compound from 1-tert-butylhydrazine, which involves 4-tert-butylphenylhydrazine hydrochloride as an intermediate. This synthesis contributes to the field of organic chemistry, particularly in the study of crystal structures (Liang-zhong Xu, Guan‐Ping Yu, Zhong-jie Xu, G. Zhang, & Z. Zhai, 2006).
    • Pollock and Cole (2014) explored the use of tert-Butylhydrazine hydrochloride in the preparation of pyrazole compounds. This is significant for understanding the protective roles of pyrazole groups in chemical synthesis (P. Pollock & K. P. Cole, 2014).
  • Insecticidal Applications :

    • A study by Guo-fang (2007) outlined the use of tert-butyl hydrazine hydrochloride in the synthesis of tebufenozide, an insecticidal compound. This showcases its application in developing environmentally friendly pest control solutions (Jiang Guo-fang, 2007).
    • Zhao, Shang, Liu, Wang, Bi, Huang, & Wang (2007) highlighted the synthesis of novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, where tert-butylhydrazine hydrochloride played a crucial role. These compounds showed promising insecticidal activities, indicating potential in agricultural chemistry (Qiqi Zhao, Jian Shang, Yuxiu Liu, Kaiyun Wang, Fuchun Bi, Run-qiu Huang, & Qingmin Wang, 2007).
  • Environmental Science :

  • Metabolic Studies :

    • Liu and Mabury (2021) identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a potential urinary biomarker of human exposure to certain antioxidants. This study, while not directly involving 4-tert-Butylphenylhydrazine hydrochloride, relates to the understanding of tert-butyl groups in metabolic processes (Runzeng Liu & S. Mabury, 2021).

Safety And Hazards

4-tert-Butylphenylhydrazine hydrochloride is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . For more detailed safety information, please refer to the Safety Data Sheets .

properties

IUPAC Name

(4-tert-butylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESCYNPUGSWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926096
Record name (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylphenylhydrazine hydrochloride

CAS RN

128231-55-0
Record name (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylphenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Larrabee, T Nalli - 2013 - openriver.winona.edu
Introduction Phosphoranyl radicals (Z4P·) were first proposed as an intermediate in 1957 and later studied extensively in the 1960’s by electron spin resonance (ESR) spectroscopy. 1 …
Number of citations: 0 openriver.winona.edu
VK Rao, R Tiwari, BS Chhikara, AN Shirazi, K Parang… - RSC …, 2013 - pubs.rsc.org
A simple, efficient, and environment friendly protocol for the synthesis of 1,3,5-triarylpyrazoles and 1,3,5-triarylpyrazolines in [bmim][PF6] ionic liquid mediated by Cu(OTf)2 is described. …
Number of citations: 50 pubs.rsc.org
YC Xu, JM Schaus, C Walker, J Krushinski… - Journal of medicinal …, 1999 - ACS Publications
… Thus, a mixture of 4-tert-butylphenylhydrazine hydrochloride (6d) (2.97 g, 14.8 mmol) and compound 7 (4.11 g, 14.1 mmol) in 110 mL of EtOH was heated to 70 C for 2 h in the presence …
Number of citations: 31 pubs.acs.org
S Guo, Y Song, Q Huang, H Yuan, B Wan… - Journal of medicinal …, 2010 - ACS Publications
… a solution of 2-dimethylaminomethylenecyclohexane-1,3-dione (3) (1.67 g, 10.0 mmol) in methanol (60 mL) and water (10 mL) were added 4-tert-butylphenylhydrazine hydrochloride (…
Number of citations: 61 pubs.acs.org
AA Pavlov, AS Belov, SA Savkina… - Russian Journal of …, 2018 - Springer
… A weighed sample of 4‑tert-butylphenylhydrazine hydrochloride (398 mg, 2 mmol) was added at ambient temperature to a solution of diethyl-3,3'-(pyridine-2,6-diyl)bis(3-oxopropanoate) …
Number of citations: 8 link.springer.com
M Jansen, G Dannhardt - European journal of medicinal chemistry, 2003 - Elsevier
The synthetic procedures to obtain indole derivatives with different acidic functions at position 2 of the indole are reported. The synthesised and tested derivatives comprise 5-tetrazolyl, 1…
Number of citations: 15 www.sciencedirect.com
M Kostecka - Molecules, 2012 - mdpi.com
… N'-(4-tert-Butylphenyl)-2,4-dihydroxybenzene carbothiohydrazide (6): 4-tert-Butylphenylhydrazine hydrochloride (0.01 mol) and SHTB (0.005 mol) were placed in a round-bottom flask, …
Number of citations: 10 www.mdpi.com
T Zimmermann - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
… were purchased from Aldrich, 4-isopropylphenylhydrazine hydrochloride and 4-methoxyphenylhydrazine hydrochloride from Acros, 4tert-butylphenylhydrazine hydrochloride as well as …
Number of citations: 8 onlinelibrary.wiley.com
T Zimmermann, L Hennig - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
… 1-one were purchased from Aldrich, 4-methoxyphenylhydrazine hydrochloride and 1,1,2-trimethyl-1H-benzo[e]-indole from Acros, 4-tert-butylphenylhydrazine hydrochloride as well as 4…
Number of citations: 14 onlinelibrary.wiley.com

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